molecular formula C5H9BrO2 B6227133 1-bromo-4-methoxybutan-2-one CAS No. 83821-00-5

1-bromo-4-methoxybutan-2-one

Cat. No. B6227133
CAS RN: 83821-00-5
M. Wt: 181
InChI Key:
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Description

“1-bromo-4-methoxybutan-2-one” is a chemical compound with the molecular formula C5H9BrO2 . It is a derivative of 4-methoxybutan-2-one, which has the molecular formula C5H10O2 .


Molecular Structure Analysis

The molecular structure of “1-bromo-4-methoxybutan-2-one” can be represented by the SMILES string COCCC(C)=O . This indicates that the molecule consists of a butanone backbone with a methoxy group at the 4th carbon and a bromo group at the 1st carbon .

Scientific Research Applications

Organic Synthesis: Building Block for Chemical Reactions

1-bromo-4-methoxybutan-2-one: serves as a versatile building block in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds, acting as an electrophile in nucleophilic substitution reactions . Its bromo and methoxy functional groups make it a suitable candidate for further functionalization, allowing for the synthesis of a wide array of organic compounds.

Pharmaceutical Research: Synthesis of Medicinal Compounds

In pharmaceutical research, 1-bromo-4-methoxybutan-2-one is employed in the synthesis of various medicinal compounds. Its structure is pivotal in the construction of molecules with potential therapeutic effects, such as antiviral, antibacterial, and anti-inflammatory agents . The compound’s reactivity enables the introduction of pharmacophores, enhancing the biological activity of the synthesized drugs.

Material Science: Precursor for Advanced Materials

The compound finds applications in material science as a precursor for the synthesis of polymers and advanced materials . Its functional groups can be incorporated into polymer chains, resulting in materials with specific properties such as increased flexibility, improved thermal stability, or enhanced solubility in organic solvents.

Analytical Chemistry: Reference Standard

1-bromo-4-methoxybutan-2-one: is utilized as a reference standard in analytical chemistry. Due to its well-defined physical and chemical properties, it is used to calibrate instruments and validate analytical methods, ensuring the accuracy and reliability of chemical analyses .

Biochemistry Studies: Metabolic Pathway Analysis

In biochemistry, this compound is used to study metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, helping to elucidate the mechanisms of enzyme action and the metabolic fate of similar compounds within biological systems .

Environmental Applications: Green Solvent Alternative

Research into environmentally friendly solvents has identified 1-bromo-4-methoxybutan-2-one as a potential substitute for more hazardous solvents in certain applications. Its lower toxicity and sustainable synthesis routes make it a candidate for green chemistry initiatives aimed at reducing the environmental impact of chemical processes .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-bromo-4-methoxybutan-2-one can be achieved through the bromination of 4-methoxybutan-2-one.", "Starting Materials": [ "4-methoxybutan-2-one", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 4-methoxybutan-2-one (1.0 mol) in acetic acid (10 mL) and add sodium acetate (1.2 mol).", "Step 2: Slowly add bromine (1.2 mol) dropwise to the reaction mixture while stirring at room temperature.", "Step 3: After the addition of bromine is complete, stir the reaction mixture for an additional 2 hours.", "Step 4: Pour the reaction mixture into a separatory funnel and extract with water (50 mL x 3).", "Step 5: Separate the organic layer and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain 1-bromo-4-methoxybutan-2-one as a colorless liquid." ] }

CAS RN

83821-00-5

Product Name

1-bromo-4-methoxybutan-2-one

Molecular Formula

C5H9BrO2

Molecular Weight

181

Purity

95

Origin of Product

United States

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